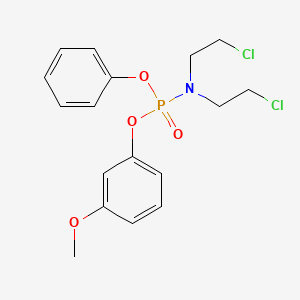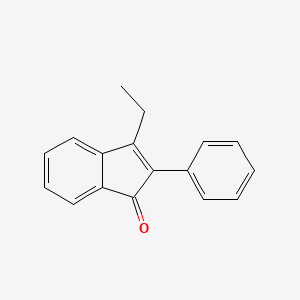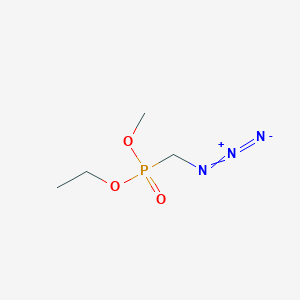
Cobalt;erbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt;erbium is a compound that combines the elements cobalt and erbium. Cobalt is a transition metal known for its magnetic properties, high melting point, and ability to form various compounds. Erbium is a rare earth element that is often used in optical materials and has unique magnetic properties. The combination of these two elements results in a compound with interesting physical and chemical properties, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt;erbium compounds can be synthesized using various methods, including citrate-gel auto-combustion, sol-gel, and solid-state reactions. One common method involves dissolving cobalt nitrate, ferric nitrate, and erbium nitrate in distilled water, followed by the addition of citric acid and ammonia solution. The mixture is then stirred and heated to form a gel, which is subsequently combusted to produce the desired compound .
Industrial Production Methods
Industrial production of this compound compounds often involves large-scale synthesis using similar methods but with optimized reaction conditions to ensure high yield and purity. Techniques such as hydrothermal synthesis and chemical vapor deposition may also be employed to produce high-quality materials for specific applications .
Chemical Reactions Analysis
Types of Reactions
Cobalt;erbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of cobalt and erbium, as well as the presence of other elements or compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound compounds include ammonia, hydrogen peroxide, and various acids and bases. Reaction conditions such as temperature, pressure, and pH can significantly affect the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions can yield metallic forms of cobalt and erbium .
Scientific Research Applications
Cobalt;erbium compounds have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of cobalt;erbium compounds varies depending on their application. In biological systems, these compounds can interact with cellular components, leading to antimicrobial or anticancer effects. The molecular targets and pathways involved often include interactions with DNA, proteins, and other cellular structures . In industrial applications, the magnetic properties of this compound compounds are exploited to enhance the performance of electronic devices .
Comparison with Similar Compounds
Cobalt;erbium compounds can be compared with other similar compounds, such as cobalt ferrite and erbium oxide. While cobalt ferrite is known for its high magnetic anisotropy and stability, erbium oxide is valued for its optical properties. This compound compounds combine the advantages of both elements, offering unique magnetic and optical properties that make them suitable for a wide range of applications .
List of Similar Compounds
- Cobalt ferrite (CoFe2O4)
- Erbium oxide (Er2O3)
- Cobalt oxide (Co3O4)
- Erbium fluoride (ErF3)
Properties
CAS No. |
12017-20-8 |
|---|---|
Molecular Formula |
Co2Er |
Molecular Weight |
285.13 g/mol |
IUPAC Name |
cobalt;erbium |
InChI |
InChI=1S/2Co.Er |
InChI Key |
SSJPBVHFSPTTHV-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


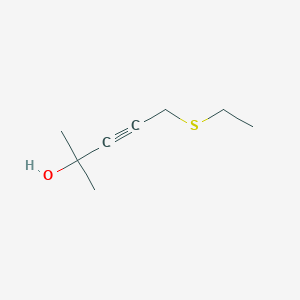

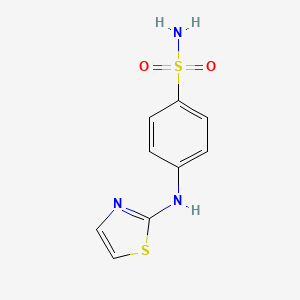
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
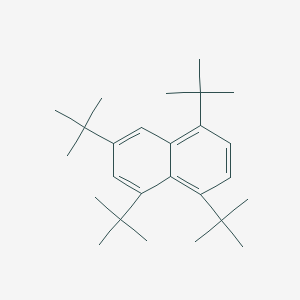
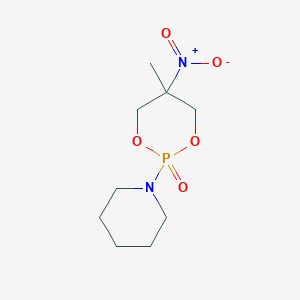

![2-[(Tributylstannyl)sulfanyl]ethan-1-ol](/img/structure/B14713589.png)

![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)

